4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride
Overview
Description
4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The presence of a nitro group and an aniline moiety in the structure of this compound enhances its potential for various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They can interact with proteins and enzymes, making them an important pharmacophore in drug discovery .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The wide-ranging biological activity of compounds containing the benzimidazole nucleus is well documented .
Biochemical Pathways
It’s known that imidazole-containing compounds can affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Imidazole derivatives are known to have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. One common method includes the reaction of o-phenylenediamine with 4-nitrobenzoic acid in the presence of polyphosphoric acid (PPA) as a cyclodehydrating agent . The reaction is carried out at elevated temperatures, typically around 140-220°C, to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the yield and reduce reaction times . This method involves heating a mixture of p-aminobenzoic acid and PPA in a microwave reactor, which provides efficient energy transfer and rapid heating.
Chemical Reactions Analysis
Types of Reactions
4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Iron powder and ammonium chloride in the presence of a suitable solvent.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.
Cyclization: Polyphosphoric acid or other strong dehydrating agents.
Major Products
Reduction: Formation of 4-(6-Amino-1H-benzo[d]imidazol-2-yl)aniline.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-Phenylbenzimidazole: Contains a phenyl group instead of an aniline moiety, leading to variations in its applications and properties.
5-Nitrobenzimidazole: Similar nitro group but different substitution pattern, affecting its chemical behavior and uses.
Uniqueness
4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride is unique due to the presence of both a nitro group and an aniline moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Properties
IUPAC Name |
4-(6-nitro-1H-benzimidazol-2-yl)aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2.ClH/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(17(18)19)7-12(11)16-13;/h1-7H,14H2,(H,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIKLZMKQGDIKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1385694-71-2 | |
Record name | Benzenamine, 4-(6-nitro-1H-benzimidazol-2-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1385694-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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